4-Bromo-2-(3-bromopropyl)iodobenzene
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Overview
Description
4-Bromo-2-(3-bromopropyl)iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine and iodine atoms, as well as a bromopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-bromopropyl)iodobenzene typically involves multiple steps, starting from a benzene derivative. One common method includes:
Alkylation: The attachment of a bromopropyl group through a Friedel-Crafts alkylation reaction using 3-bromopropyl chloride and aluminum chloride (AlCl₃) as a catalyst
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3-bromopropyl)iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common due to the presence of halogen atoms.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl compounds
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine (Br₂) and iron(III) bromide (FeBr₃).
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃).
Major Products
Substitution Products: Various substituted benzene derivatives.
Coupling Products: Biaryl compounds and other complex aromatic structures.
Scientific Research Applications
4-Bromo-2-(3-bromopropyl)iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-bromopropyl)iodobenzene in chemical reactions involves:
Electrophilic Attack: The bromine and iodine atoms on the benzene ring make it susceptible to electrophilic attack, forming reactive intermediates.
Nucleophilic Attack: The bromopropyl group can undergo nucleophilic attack, leading to substitution reactions.
Coupling Reactions: The presence of halogen atoms facilitates coupling reactions through the formation of palladium complexes
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chloro-1-iodobenzene
- 2-Bromo-4-fluoro-1-iodobenzene
- 3-Bromoiodobenzene
Uniqueness
4-Bromo-2-(3-bromopropyl)iodobenzene is unique due to the presence of both bromine and iodine atoms along with a bromopropyl group. This combination provides distinct reactivity patterns and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C9H9Br2I |
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Molecular Weight |
403.88 g/mol |
IUPAC Name |
4-bromo-2-(3-bromopropyl)-1-iodobenzene |
InChI |
InChI=1S/C9H9Br2I/c10-5-1-2-7-6-8(11)3-4-9(7)12/h3-4,6H,1-2,5H2 |
InChI Key |
IYTPXOIGZPEIQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CCCBr)I |
Origin of Product |
United States |
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